molecular formula C19H24N2O2 B14677668 2-((3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)methyl)-4-methylbenzenamine CAS No. 35690-53-0

2-((3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)methyl)-4-methylbenzenamine

Cat. No.: B14677668
CAS No.: 35690-53-0
M. Wt: 312.4 g/mol
InChI Key: FLCIKOUZKLRUHG-UHFFFAOYSA-N
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Description

2-((3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)methyl)-4-methylbenzenamine is a complex organic compound with a unique structure that includes an isoquinoline core and a benzene ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)methyl)-4-methylbenzenamine typically involves multiple steps. One common route starts with the preparation of 3,4-dihydro-6,7-dimethoxy-2-methylisoquinolinium, which is then reacted with appropriate reagents to introduce the benzeneamine moiety . The reaction conditions often involve the use of solvents like methanol and catalysts such as tri-n-butyl-tin hydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)methyl)-4-methylbenzenamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens and nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include various substituted isoquinolines and benzene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-((3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)methyl)-4-methylbenzenamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)methyl)-4-methylbenzenamine involves its interaction with specific molecular targets in the body. It is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-6,7-dimethoxy-2-methylisoquinolinium
  • 6,7-Dimethoxy-3,4-dihydroisoquinoline
  • 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline

Uniqueness

What sets 2-((3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)methyl)-4-methylbenzenamine apart from similar compounds is its unique combination of the isoquinoline core with a benzene ring substituted with a methyl group.

Properties

CAS No.

35690-53-0

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-4-methylaniline

InChI

InChI=1S/C19H24N2O2/c1-13-4-5-17(20)16(8-13)12-21-7-6-14-9-18(22-2)19(23-3)10-15(14)11-21/h4-5,8-10H,6-7,11-12,20H2,1-3H3

InChI Key

FLCIKOUZKLRUHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)CN2CCC3=CC(=C(C=C3C2)OC)OC

Origin of Product

United States

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